Synthesis and purification of L-ALANINE (3-13C)
Synthesis and purification of L-ALANINE (3-13C)
Technical Whitepaper: Chemo-Enzymatic Synthesis and Purification of L-Alanine (3- C)
Executive Summary
The synthesis of isotopically labeled amino acids, specifically L-Alanine (3-
This guide details the Enzymatic Reductive Amination route. This methodology utilizes L-Alanine Dehydrogenase (L-AlaDH) coupled with a Formate Dehydrogenase (FDH) cofactor regeneration system. This approach guarantees
Strategic Route Selection
The Biocatalytic Advantage
In isotope chemistry, the cost of the labeled precursor dictates the synthetic strategy. We utilize [3-
| Feature | Chemical Synthesis (Strecker) | Biocatalytic (AlaDH/FDH) |
| Stereochemistry | Racemic (DL-mix) | L-Isomer Specific (>99% ee) |
| Yield | Moderate (after resolution) | High (>90% conversion) |
| Purification | Complex (Chiral resolution req.) | Streamlined (Ion Exchange) |
| Isotope Loss | High (50% loss to D-isomer) | Negligible |
Reaction Mechanism & Cofactor Recycling
The core challenge in enzymatic synthesis is the stoichiometric requirement of the cofactor NADH. To make this economically feasible, we employ a "coupled-enzyme" system.
-
Primary Reaction: L-AlaDH converts [3-
C]Pyruvate + Ammonia + NADH L-Alanine (3- C) + NAD + H O. -
Regeneration: FDH converts Formate + NAD
CO + NADH.
This cycle drives the equilibrium toward L-Alanine synthesis due to the volatility of the byproduct (CO
Visualization: Coupled Enzymatic Cycle
Figure 1: The NADH recycling system drives the conversion of Pyruvate to L-Alanine using Ammonium Formate as the hydride donor.
Experimental Protocol
Phase 1: Synthesis
Reagents:
-
Substrate: Sodium [3-
C]Pyruvate (1.0 g, ~9 mmol). -
Ammonium Source/Reductant: Ammonium Formate (1.2 eq).
-
Cofactor: NAD
(catalytic amount, 10 mg). -
Enzymes: L-Alanine Dehydrogenase (from B. subtilis), Formate Dehydrogenase (from C. boidinii).
-
Buffer: Potassium Phosphate (100 mM, pH 8.0).
Step-by-Step:
-
Dissolution: Dissolve Sodium [3-
C]Pyruvate and Ammonium Formate in 20 mL of degassed phosphate buffer. -
pH Adjustment (Critical): Adjust pH to 8.0 using 1M NH
OH. Note: The reaction consumes ammonia; pH will drop if not monitored. -
Initiation: Add NAD
, followed by L-AlaDH (50 units) and FDH (50 units). -
Incubation: Stir gently at 30°C. Seal the vessel but allow for pressure release (CO
evolution). -
Monitoring: Monitor reaction progress via TLC (ninhydrin stain) or HPLC every 2 hours. Reaction is typically complete in 12–16 hours.
Phase 2: Purification (The Self-Validating System)
The purification strategy relies on the amphoteric nature of alanine. We use Cation Exchange Chromatography (Dowex 50W-X8) to separate the zwitterionic amino acid from anionic pyruvate and neutral enzymes.
Step-by-Step:
-
Quenching: Acidify the reaction mixture to pH 2.0 using 6M HCl. This denatures the enzymes and precipitates some proteins.
-
Clarification: Centrifuge at 10,000 x g for 15 mins. Collect the supernatant.
-
Column Loading: Pass the supernatant through a prepared Dowex 50W-X8 column (H
form).-
Mechanism: At pH 2, Alanine is positively charged (
) and binds to the resin. Pyruvate and Formic acid remain uncharged or anionic and pass through.
-
-
Washing: Wash the column with 3 Bed Volumes (BV) of deionized water to remove residual pyruvate and salts.
-
Validation: Check the effluent pH. It should return to neutral.
-
-
Elution: Elute L-Alanine using 1M NH
OH.-
Mechanism: High pH deprotonates the ammonium group, releasing the alanine.
-
Validation: Collect fractions that react positive to Ninhydrin.
-
-
Isolation: Rotary evaporate the ninhydrin-positive fractions to remove water and excess ammonia.
-
Recrystallization: Dissolve the residue in minimal hot water and add ethanol (to 80% v/v). Cool to 4°C overnight.
Visualization: Purification Workflow
Figure 2: Downstream processing workflow ensuring removal of biological contaminants and unreacted isotope precursors.
Quality Control & Data Analysis
To validate the synthesis, we employ NMR and HPLC. The
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Chemical Purity | > 98% | HPLC (C18, 210 nm) |
| Isotopic Enrichment | > 99 atom % | Mass Spectrometry / |
| Enantiomeric Excess | > 99% L-isomer | Chiral HPLC (Crownpak CR+) |
NMR Interpretation
-
H NMR: The methyl group (
-CH ) usually appears as a doublet ( ) due to coupling with the -proton. In this labeled compound, it splits further due to the large one-bond heteronuclear coupling ( Hz) with the C nucleus. You will observe a "doublet of doublets" flanking the central position. -
C NMR: A massive singlet at
ppm relative to TMS.
References
-
Galkin, A., et al. (1997).
-keto acids with Escherichia coli cells expressing heterologous genes. Applied and Environmental Microbiology. -
Tishkov, V. I., & Popov, V. O. (2006). Protein engineering of formate dehydrogenase. Biomolecular Engineering.
-
Sigma-Aldrich. (n.d.). Preparation of Amino Acids via Enzymatic Reductive Amination. Technical Bulletin.
-
Cambridge Isotope Laboratories. (n.d.). Stable Isotope Labeled Amino Acids: Synthesis and Applications.
